Technical Guide: Spectroscopic Data for 1-(Pyrazin-2-yl)ethanethiol
Technical Guide: Spectroscopic Data for 1-(Pyrazin-2-yl)ethanethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a structured overview of the spectroscopic properties of 1-(Pyrazin-2-yl)ethanethiol (CAS No: 35250-53-4), a heterocyclic thiol of interest in flavor chemistry and potentially in pharmaceutical and materials science.[1][2] Due to the limited availability of public domain raw spectral data, this guide presents a framework for the spectroscopic characterization of this compound. It includes standardized tables for anticipated data from ¹H NMR, ¹³C NMR, Mass Spectrometry, FT-IR, and UV-Vis spectroscopy. Furthermore, detailed, generalized experimental protocols for acquiring such data are provided to aid researchers in their own characterization efforts. A comprehensive workflow for the synthesis and spectroscopic analysis of 1-(Pyrazin-2-yl)ethanethiol is also visually represented.
Chemical Information
| Property | Value |
| IUPAC Name | 2-(pyrazin-2-yl)ethanethiol |
| Synonyms | Pyrazineethanethiol, 2-Pyrazinylethanethiol, Mercaptoethylpyrazine |
| CAS Number | 35250-53-4[3] |
| Molecular Formula | C₆H₈N₂S[3] |
| Molecular Weight | 140.21 g/mol [4] |
| Appearance | Colorless to light yellow liquid[1] |
| Odor | Sulfurous, meaty, cabbage-like[1] |
Spectroscopic Data
¹H NMR Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 1-(Pyrazin-2-yl)ethanethiol
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available | Data not available | Data not available | Pyrazine-H |
| Data not available | Data not available | Data not available | Pyrazine-H |
| Data not available | Data not available | Data not available | Pyrazine-H |
| Data not available | Data not available | Data not available | -CH₂-S |
| Data not available | Data not available | Data not available | -CH₂-Py |
| Data not available | Data not available | Data not available | -SH |
¹³C NMR Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for 1-(Pyrazin-2-yl)ethanethiol
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Pyrazine-C |
| Data not available | Pyrazine-C |
| Data not available | Pyrazine-C |
| Data not available | Pyrazine-C |
| Data not available | -CH₂-S |
| Data not available | -CH₂-Py |
Mass Spectrometry
Table 3: Mass Spectrometry Data for 1-(Pyrazin-2-yl)ethanethiol
| m/z | Relative Intensity (%) | Proposed Fragment |
| Data not available | Data not available | [M]⁺ |
| Data not available | Data not available | Data not available |
FT-IR Spectroscopy
Table 4: FT-IR Spectroscopic Data for 1-(Pyrazin-2-yl)ethanethiol
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data not available | Data not available | S-H stretch |
| Data not available | Data not available | C-H stretch (aromatic) |
| Data not available | Data not available | C-H stretch (aliphatic) |
| Data not available | Data not available | C=N stretch (pyrazine ring) |
| Data not available | Data not available | C=C stretch (pyrazine ring) |
| Data not available | Data not available | C-S stretch |
UV-Vis Spectroscopy
Table 5: UV-Vis Spectroscopic Data for 1-(Pyrazin-2-yl)ethanethiol
| λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |
| Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed, representative protocols for the acquisition of spectroscopic data for a compound such as 1-(Pyrazin-2-yl)ethanethiol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 1-(Pyrazin-2-yl)ethanethiol (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR: Spectra are acquired with a spectral width of 0-12 ppm, a pulse width of 30°, and a relaxation delay of 1-2 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence with a spectral width of 0-200 ppm. Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry (MS)
Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
EI-MS: A dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) is introduced into the ion source. The electron energy is typically set to 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of approximately 40-400 amu.
-
ESI-MS: For high-resolution mass spectrometry (HRMS), a solution of the compound is infused into the ESI source. The data is acquired in positive or negative ion mode to determine the accurate mass of the molecular ion.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is recorded on an FT-IR spectrometer. A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The background spectrum of the clean plates is subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
A stock solution of 1-(Pyrazin-2-yl)ethanethiol is prepared in a UV-grade solvent (e.g., ethanol, acetonitrile). A dilution is made to an appropriate concentration (typically in the micromolar range) to ensure the absorbance is within the linear range of the instrument (0.1-1.0 AU). The UV-Vis spectrum is recorded from 200-800 nm in a 1 cm path length quartz cuvette, using the pure solvent as a blank.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of 1-(Pyrazin-2-yl)ethanethiol.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
- 1. 2-Pyrazinylethanethiol | 35250-53-4 [chemicalbook.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Pyrazineethanethiol = 97 , FG 35250-53-4 [sigmaaldrich.com]
- 5. Pyrazineethanethiol | C6H8N2S | CID 61945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nmr database | Sigma-Aldrich [sigmaaldrich.com]
